molecular formula C10H11FN2O B1367384 3-(4-Fluorophenyl)piperazin-2-one CAS No. 85606-96-8

3-(4-Fluorophenyl)piperazin-2-one

Cat. No. B1367384
CAS RN: 85606-96-8
M. Wt: 194.21 g/mol
InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)piperazin-2-one” is an organic compound with the molecular formula C10H11FN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of “3-(4-Fluorophenyl)piperazin-2-one” and its analogues has been reported in various studies . For instance, one study describes the synthesis of piperazine-chalcone hybrids and related pyrazoline analogues . Another study discusses the synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}- .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)piperazin-2-one” can be analyzed using various methods . The ChemSpider database provides detailed information about its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorophenyl)piperazin-2-one” are not well-documented . More research is needed to fully understand its chemical reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)piperazin-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 393.6±42.0 °C at 760 mmHg, and a flash point of 191.9±27.9 °C .

Scientific Research Applications

  • Flunarizine Synthesis and Applications :

    • Flunarizine, a drug synthesized from compounds related to 3-(4-Fluorophenyl)piperazin-2-one, is known for its vasodilating effects, improvement in cerebral blood circulation, and antihistamine activity. It's used in treating migraines, dizziness, vestibular disorders, and epilepsy. The synthesis involves condensation reactions and metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Metabolism Studies :

    • Comparative metabolism studies have been conducted on flunarizine, showing different metabolic pathways in rats, dogs, and humans. These studies provide insights into the metabolic transformations of 3-(4-Fluorophenyl)piperazin-2-one derivatives in different species (Lavrijsen et al., 1992).
  • Dopamine Transporter Ligands :

    • Research into long-acting dopamine transporter ligands, using derivatives of 3-(4-Fluorophenyl)piperazin-2-one, has shown promising results for potential treatments of cocaine abuse. This involves studying the binding affinity and selectivity for dopamine and serotonin transporters (Hsin et al., 2002).
  • Microwave-Assisted Synthesis :

    • New compounds with 3-(4-Fluorophenyl)piperazin-2-one structures have been synthesized under solvent-free conditions using microwave irradiation. This method offers an efficient way to produce these compounds with high yields (Li & Zhao, 2008).
  • Docking Studies and Synthesis of Novel Compounds :

    • Piperazine-1-yl-1H-indazole derivatives, synthesized from related compounds, have shown significant roles in medicinal chemistry. Docking studies provide insights into their potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).
  • Antioxidant Properties :

    • Certain 2-alkoxyphenylcarbamic acid-based compounds containing 3-(4-Fluorophenyl)piperazin-2-one structures have been evaluated for their antioxidant properties. These studies contribute to the understanding of structure-antioxidant relationships (Malík et al., 2017).
  • Bioactivity Studies :

    • Novel Mannich bases with piperazines, including compounds related to 3-(4-Fluorophenyl)piperazin-2-one, have shown potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects, suggesting their applicability in medical treatments (Gul et al., 2019).
  • Antimycobacterial Activity :

    • Research into N-Arylpiperazines containing an Ethane-1,2-diyl connecting chain, related to 3-(4-Fluorophenyl)piperazin-2-one, has revealed promising antimycobacterial activity, indicating potential applications in treating mycobacterial infections (Goněc et al., 2017).

properties

IUPAC Name

3-(4-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCIILEYAIXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519485
Record name 3-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)piperazin-2-one

CAS RN

85606-96-8
Record name 3-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, Y Liu, K Li, G Yang… - Advanced Synthesis & …, 2017 - Wiley Online Library
Two different iridium catalyst systems, generated from the ruthenocene‐based phosphine‐oxazoline ligand tBu‐mono‐RuPHOX or the diphosphine ligand BINAP, were developed for …
Number of citations: 18 onlinelibrary.wiley.com

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